
2-Furyl 2,2-dimethylpropionate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-furyl derivatives, such as 2-(2-furyl) 1,3-dicarbonyl compounds, is typically achieved through intermolecular condensation of 2,5-dihydro-2,5-dimethoxy furan (DHDMF) with active methylene compounds. This method is highlighted for its simplicity and cost-effectiveness, primarily applying to 1,3-dicarbonyl compounds with a proposed general mechanism for these reactions (D’Ascoli et al., 1979).
Molecular Structure Analysis
The crystal and molecular structure of compounds like 1-(3,5-dimethyl-2-furyl)-3-(p-tolyl)-prop-2-en-1-one has been determined to be triclinic, providing insights into the geometry around the double bonds and the arrangement of carbonyl and furan oxygen atoms (Furmanova et al., 1991).
Chemical Reactions and Properties
2-Furyl derivatives undergo various electrophilic substitution reactions involving both the furan ring and central benzene fragment, as evidenced in the synthesis and reactivity of 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole (El’chaninov et al., 2015). Additionally, compounds like dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate have shown to induce apoptosis in esophageal squamous cancer cells, highlighting a potential for cytotoxic applications (Klimczak et al., 2015).
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells : A derivative, dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate (2a), has been found to induce apoptosis in esophageal cancer cells, highlighting a potential avenue for cancer treatment research (Klimczak et al., 2015).
Antibacterial Agents : 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives exhibit notable antibacterial activity with mild cytotoxicity, making them candidates for therapeutic agents (Abbasi et al., 2018).
Polymer Synthesis : The copolymerization of 2-furyl-5,5-dimethyl-1,3-dioxane with maleic anhydride forms equimolar, alternating copolymers, indicating potential in materials science (Maślińska-Solich, 1975).
Organic Synthesis : A convenient method for preparing 3-substituted 2,2′-furyl(thienyl)pyrroles and their derivatives has been developed, which could be useful in organic synthesis (Nadim et al., 1991).
Neurotropic and Cytotoxic Activity : 2,2-dimethyl-5-(5′-R-hetarylidene)-1,3-dioxane-4,6-dione shows moderate toxicity and high neurotropic and cytotoxic activity, indicating potential in pharmacological research (Lukevics et al., 2003).
Pyrolysis and Combustion : The pyrolysis of 2-ethylfuran produces key products like 2-vinylfuran and 2-furylmethyl, relevant in the study of combustion and soot formation (Song et al., 2021).
Synthesis of Chromanones : Hypervalent iodine oxidation of 3-(2-furyl)-1-(2-hydroxy-aryl)prop-2-enones leads to the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones (Prakash & Mendiratta, 1992).
Cancer Research : Some 2-hydrazinothiazoles with nitrofuryl substituents are potent carcinogens, primarily inducing mammary gland carcinomas (Cohen et al., 1970).
Propiedades
IUPAC Name |
furan-2-yl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLKGAYIMZHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452495 | |
| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100921-72-0 | |
| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



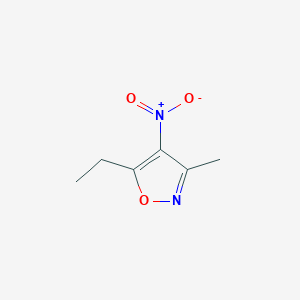
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
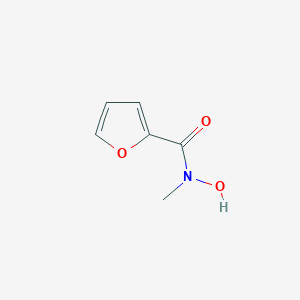

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
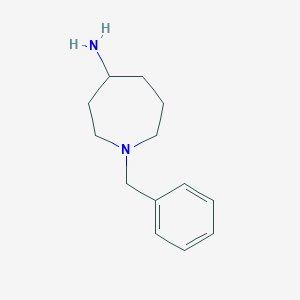
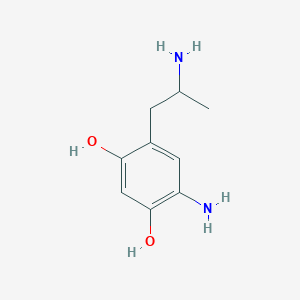
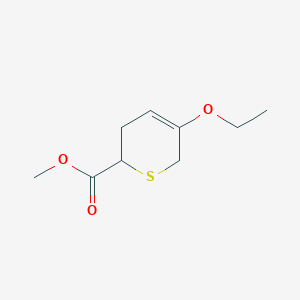
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
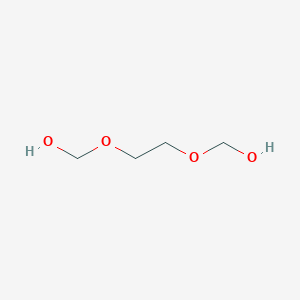
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)


![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)